molecular formula C16H14O2 B8663366 Trans-3-methyl-2-phenylchroman-4-one CAS No. 15334-22-2

Trans-3-methyl-2-phenylchroman-4-one

Katalognummer: B8663366
CAS-Nummer: 15334-22-2
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: KGDHGMYUWLSCKC-BDJLRTHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-3-methyl-2-phenylchroman-4-one is a chiral compound with significant importance in organic chemistry. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-methyl-2-phenylchroman-4-one can be achieved through various synthetic routes. One common method involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the asymmetric hydrogenation of 2-phenyl-3-methyl-2H-chromene-4-one using a chiral rhodium catalyst can yield the desired compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Trans-3-methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Trans-3-methyl-2-phenylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Trans-3-methyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its chiral nature and the ability to undergo various chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

CAS-Nummer

15334-22-2

Molekularformel

C16H14O2

Molekulargewicht

238.28 g/mol

IUPAC-Name

(2R,3S)-3-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1

InChI-Schlüssel

KGDHGMYUWLSCKC-BDJLRTHQSA-N

Isomerische SMILES

C[C@H]1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Kanonische SMILES

CC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.